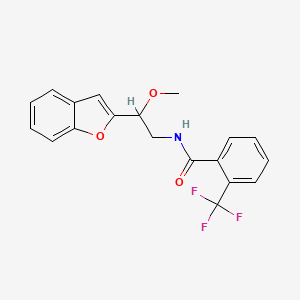

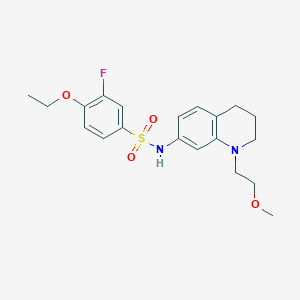

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(trifluoromethyl)benzamide, also known as BFE-1224, is a novel and potent small-molecule inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max. BFE-1224 has been shown to inhibit c-Myc-driven tumor growth in preclinical models of human cancer, making it a promising candidate for further development as a therapeutic agent.

科学的研究の応用

Supramolecular Packing Motifs

The structure of related compounds showcases novel organizational motifs combining π-stack surrounded by a triple helical network of hydrogen bonds. This unique structural assembly suggests a new mode of organization for some columnar liquid crystals, demonstrating its potential application in materials science and liquid crystal technology (Lightfoot et al., 1999).

Isotope Labeling in Chemical Synthesis

In chemical synthesis, these compounds have been labeled with hydrogen isotopes to study their structural and physical properties. This technique is pivotal for understanding the behavior of such compounds under various conditions, contributing to the field of radiochemistry and isotopic labeling (Shevchenko et al., 2014).

Antimicrobial Activity

Compounds integrating benzofuran moieties have shown significant antimicrobial activity. The synthesis and characterization of such compounds, including their efficacy against pathogenic bacteria, underline their potential as antimicrobial agents. This research application is crucial in the development of new antibacterial drugs to combat resistant strains (Idrees et al., 2020).

Inhibition of Enzymatic Activities

Benzofuran derivatives have been synthesized as potent inhibitors of the 5-lipoxygenase enzyme, indicating their therapeutic potential in treating conditions associated with inflammation and asthma. The modification of substituents to enhance inhibitor potency and oral activity illustrates the compound's applications in medicinal chemistry and drug design (Ohemeng et al., 1994).

Neuroprotective and Antioxidant Effects

Novel benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. These compounds show considerable protection against excitotoxic neuronal cell damage, suggesting their use in neurodegenerative disease research and therapy (Cho et al., 2015).

特性

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO3/c1-25-17(16-10-12-6-2-5-9-15(12)26-16)11-23-18(24)13-7-3-4-8-14(13)19(20,21)22/h2-10,17H,11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPKBYLCRXMHIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2512439.png)

![5-[(2,4-dimethylanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2512443.png)

![5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2512445.png)

![2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine;dihydrochloride](/img/structure/B2512448.png)

![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2512451.png)

![N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2512453.png)

![[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid](/img/structure/B2512455.png)

![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2512456.png)

![2-[(4-Acetylanilino)methylene]-5-methyl-1,3-cyclohexanedione](/img/structure/B2512457.png)